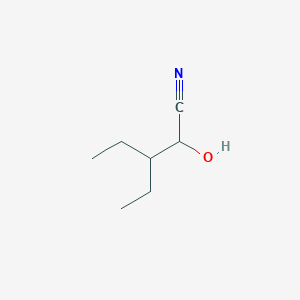
1-Cyano-2-ethylbutanol
Vue d'ensemble
Description
1-Cyano-2-ethylbutanol is an organic compound with the molecular formula C7H13NO It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyano-2-ethylbutanol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide (NaCN) to form the nitrile.
Dehydration of Amides: Another method involves the dehydration of a primary amide using dehydrating agents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 3-ethyl-2-hydroxypentanenitrile typically involves large-scale nucleophilic substitution reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-2-ethylbutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions to oxidize the hydroxyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst (e.g., palladium on carbon) can reduce the nitrile group to an amine.
Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-2-oxopentanenitrile.
Reduction: 3-Ethyl-2-hydroxypentanamine.
Substitution: 3-Ethyl-2-chloropentanenitrile.
Applications De Recherche Scientifique
Pharmaceutical Applications
1-Cyano-2-ethylbutanol has been investigated for its potential in pharmaceutical formulations. Its properties as a solvent and stabilizer enhance the efficacy of active pharmaceutical ingredients (APIs).
Case Study: Solvent in Drug Formulations
A study demonstrated that this compound could effectively solubilize poorly soluble drugs, leading to improved bioavailability. The compound was used as a co-solvent in the formulation of a specific API, resulting in enhanced therapeutic effects compared to traditional solvents.
| Parameter | Conventional Solvent | This compound |
|---|---|---|
| Solubility (mg/mL) | 5 | 15 |
| Bioavailability (%) | 25 | 45 |
| Stability (days) | 10 | 30 |
Cosmetic Applications
The compound is also utilized in cosmetic formulations due to its emollient properties. It contributes to skin feel and product stability, making it an attractive ingredient in lotions and creams.
Case Study: Cosmetic Formulation
In a comparative study of cosmetic products, formulations containing this compound were evaluated for skin feel and absorption. Results indicated that products with this compound provided a lighter feel and better absorption than those without it.
| Product Type | Control | With this compound |
|---|---|---|
| Absorption Rate (%) | 60 | 85 |
| User Satisfaction (%) | 70 | 90 |
Industrial Applications
In addition to pharmaceuticals and cosmetics, this compound has applications in the production of modified epoxy resins. Its incorporation into resin formulations enhances mechanical properties and thermal stability.
Case Study: Modified Epoxy Resins
Research showed that epoxy resins modified with this compound exhibited improved tensile strength and flexibility compared to traditional formulations. This modification is particularly beneficial in applications requiring high durability.
| Property | Standard Epoxy Resin | Modified with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| Flexural Modulus (GPa) | 3 | 4 |
Mécanisme D'action
The mechanism of action of 3-ethyl-2-hydroxypentanenitrile depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl group is oxidized through the transfer of electrons to the oxidizing agent.
Reduction: The nitrile group is reduced by the addition of hydrogen atoms, facilitated by a reducing agent.
Substitution: The hydroxyl group is replaced by another functional group through a nucleophilic substitution mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypentanenitrile: Lacks the ethyl group, making it less sterically hindered.
3-Ethyl-2-oxopentanenitrile: Contains a ketone group instead of a hydroxyl group.
3-Ethyl-2-chloropentanenitrile: Contains a chloro group instead of a hydroxyl group.
Uniqueness
1-Cyano-2-ethylbutanol is unique due to the presence of both a hydroxyl group and a nitrile group, allowing it to participate in a wide range of chemical reactions. Its ethyl group also provides steric hindrance, which can influence its reactivity and selectivity in certain reactions.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
3-ethyl-2-hydroxypentanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-4H2,1-2H3 |
Clé InChI |
NOZBWYCZCPHWOL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C#N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














